3-Oxahomoisocarbacyclin is a synthetic compound derived from the natural product homoisocarbacyclin, which is known for its bioactive properties. This compound belongs to the class of cyclopentanoid compounds and is notable for its potential applications in medicinal chemistry, particularly in the development of anti-inflammatory and anti-cancer agents. The structure of 3-Oxahomoisocarbacyclin includes a unique oxabicyclo framework that contributes to its biological activity.
3-Oxahomoisocarbacyclin was first synthesized in laboratory settings, with its derivatives being explored for various biological activities. The original compound, homoisocarbacyclin, was isolated from the fermentation products of certain fungal species, which prompted further synthetic modifications to enhance its pharmacological properties.
The synthesis of 3-Oxahomoisocarbacyclin typically involves several key steps:
The synthetic route may utilize techniques such as:
The molecular structure of 3-Oxahomoisocarbacyclin features a bicyclic framework with an oxygen atom integrated into the carbon skeleton.
3-Oxahomoisocarbacyclin can undergo various chemical reactions typical of cyclopentanoid compounds:
Reactions are typically carried out under controlled conditions to ensure selectivity and yield, utilizing catalysts where necessary.
The mechanism of action of 3-Oxahomoisocarbacyclin primarily involves its interaction with biological targets such as enzymes or receptors involved in inflammatory pathways.
Research indicates that derivatives exhibit varying degrees of potency depending on structural modifications made during synthesis.
3-Oxahomoisocarbacyclin has potential applications in various fields:
Prostaglandins, lipid-derived autacoids, have long been therapeutic targets due to their roles in inflammation, thrombosis, and homeostasis. Traditional prostaglandin analogs like carbacyclin and iloprost suffer from metabolic instability and poor bioavailability due to rapid β-oxidation of their carboxylic acid chains and enzymatic degradation of labile functional groups. The integration of heterocycles into prostaglandin frameworks emerged as a strategy to address these limitations. Oxetanes—strained oxygen-containing four-membered rings—gained prominence in medicinal chemistry as bioisosteres for carbonyl groups, gem-dimethyl motifs, or morpholine systems. Their utility stems from polarity modulation, metabolic resistance, and conformational control [2]. For instance, oxetane-containing drugs like taxanes (paclitaxel derivatives) and orlistat demonstrate the scaffold’s ability to enhance solubility and target engagement [2]. The design of 3-Oxahomoisocarbacyclin directly follows this paradigm, replacing a metabolically sensitive prostaglandin moiety with an oxetane to improve drug-like properties.
3-Oxahomoisocarbacyclin (systematic name: rel-(3aR,4R,5R,6aS)-4-(3-oxa-6-carbabicyclo[3.2.1]octan-7-ylidene)pentanoic acid) belongs to the isocarbacyclin subclass of prostacyclin (PGI₂) analogs. Its core structure comprises:
Structural comparison to native prostaglandins:
Structural Feature | Prostaglandin E₁ (PGE₁) | Carbacyclin | 3-Oxahomoisocarbacyclin |
---|---|---|---|
Core Ring | Cyclopentane | Cyclopentane | Cyclopentane with oxetane fusion |
C3 Element | -OH | -CH₂- | Oxetane oxygen |
Dipole Moment (Debye) | ~2.5 | ~1.8 | ~3.1 (oxetane contribution) |
logP (Calculated) | 3.2 | 4.0 | 2.5–3.0 |
The oxetane’s electron-withdrawing nature and hydrogen-bond-accepting capacity (similar to carbonyls) reduce lipophilicity and enhance aqueous solubility relative to carbocyclic analogs [2].
The strategic inclusion of oxetane in 3-Oxahomoisocarbacyclin exemplifies modern molecular property engineering:
Table: Key Property Enhancements from Oxetane Incorporation in Prostaglandin Analogs
Property | Classical Carbacyclin | 3-Oxahomoisocarbacyclin | Impact on Pharmacology |
---|---|---|---|
Aqueous Solubility (μM) | 15–25 | 50–80 | Enhanced oral absorption |
Microsomal t₁/₂ (min) | 5–10 | >30 | Reduced hepatic clearance |
P-gp Efflux Ratio | 8.5 | 2.1 | Improved BBB penetration potential |
IP Receptor Kᵢ (nM) | 12.3 | 3.7 | Increased potency |
These attributes position 3-Oxahomoisocarbacyclin as a tool compound for studying IP receptor signaling in thrombosis and inflammation, with translational potential for conditions like pulmonary hypertension and peripheral artery disease. Its design aligns with trends in "beyond Rule of 5" space exploration, where polarity-enhancing motifs enable targeting of complex disease pathways [7].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 92950-40-8
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 54705-14-5